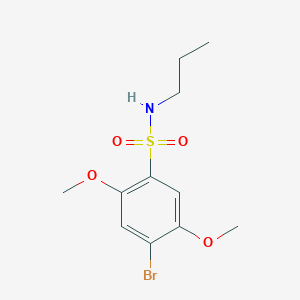
5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in epigenetic research. This compound is a potent inhibitor of the histone demethylases JMJD3 and UTX, which are involved in the removal of methyl groups from histone proteins. By inhibiting these enzymes, GSK-J4 can alter the epigenetic landscape of cells, leading to changes in gene expression and cellular behavior. In
作用機序
The mechanism of action of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide involves the inhibition of the histone demethylases JMJD3 and UTX. These enzymes are responsible for the removal of methyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting these enzymes, this compound can alter the epigenetic landscape of cells, leading to changes in gene expression and cellular behavior. This has important implications for a wide range of biological processes, including development, differentiation, and disease.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its role in altering gene expression, this compound has been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy. Additionally, this compound has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, suggesting a potential role in regenerative medicine. However, the full extent of this compound's biochemical and physiological effects is still being explored.
実験室実験の利点と制限
One of the main advantages of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide is its specificity for JMJD3 and UTX. This allows researchers to selectively target these enzymes without affecting other histone demethylases. Additionally, this compound has been shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, there are also several limitations to the use of this compound in lab experiments. For example, this compound has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the synthesis of this compound is relatively complex, making it unsuitable for large-scale production.
将来の方向性
There are several potential future directions for research on 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide. One area of interest is the role of this compound in cancer therapy. While this compound has been shown to induce apoptosis in cancer cells, more research is needed to determine its effectiveness in vivo and its potential for use in combination with other cancer therapies. Additionally, this compound has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, suggesting a potential role in regenerative medicine. Future research could explore the use of this compound in tissue engineering and organ regeneration. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in a wide range of biological processes.
合成法
The synthesis of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide was first reported by Kruidenier et al. in 2012. The method involves the reaction of 4-methyl-2-nitrobenzenesulfonamide with 5-chloro-2-pyridinylboronic acid, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-methoxychlorosulfonyl chloride to yield this compound. While this synthesis method is relatively straightforward, it requires several steps and specialized equipment, making it unsuitable for large-scale production.
科学的研究の応用
5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been extensively studied for its potential use in epigenetic research. By inhibiting JMJD3 and UTX, this compound can alter the methylation status of histones, leading to changes in gene expression. This has important implications for a wide range of biological processes, including development, differentiation, and disease. For example, this compound has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, suggesting a potential role in regenerative medicine. Additionally, this compound has been studied for its potential use in cancer therapy, as JMJD3 and UTX are often overexpressed in cancer cells.
特性
分子式 |
C13H12Cl2N2O3S |
|---|---|
分子量 |
347.2 g/mol |
IUPAC名 |
5-chloro-N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-8-5-11(20-2)12(6-10(8)15)21(18,19)17-13-4-3-9(14)7-16-13/h3-7H,1-2H3,(H,16,17) |
InChIキー |
JFFNIPTVTGLZRU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC |
正規SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B225480.png)
![N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B225510.png)








